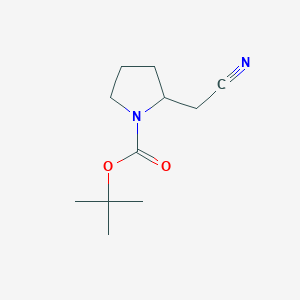

![molecular formula C14H21NO5 B1289537 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester CAS No. 1447603-96-4](/img/structure/B1289537.png)

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

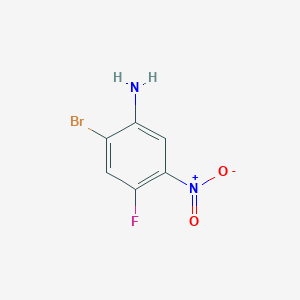

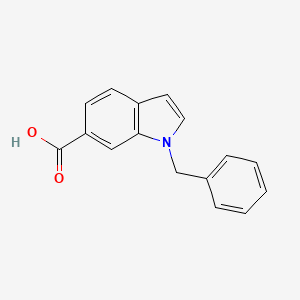

The compound "8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester" is a derivative of azabicyclo[3.2.1]octane, which is a structural framework found in various biologically active molecules and synthetic intermediates. The presence of the N-Boc group indicates that the nitrogen atom in the azabicyclic structure is protected, which is a common strategy in synthetic organic chemistry to prevent unwanted reactions at this site during subsequent transformations .

Synthesis Analysis

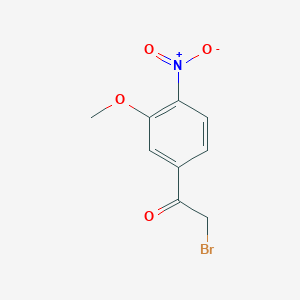

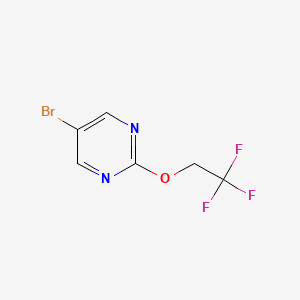

The synthesis of related azabicyclic compounds involves the use of different starting materials and reagents to construct the bicyclic framework and introduce functional groups. For instance, the synthesis of N-BOC-2,4-methanoproline derivatives is achieved by treating azabicycle with sec-butyllithium and TMEDA, followed by quenching with electrophiles such as carbon dioxide, methyl chloroformate, or DMF to yield the corresponding acid, ester, or aldehyde . Similarly, the synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters is accomplished from pyroglutamic esters, leading to the formation of all eight possible stereoisomers .

Molecular Structure Analysis

The molecular structure of azabicyclic esters is characterized by the presence of a bicyclic system that can adopt different conformations. NMR spectroscopy studies suggest that in solution, these molecules often adopt a chair-envelope conformation with substituents such as the N-CH3 group in an equatorial position relative to the chair ring . The conformational preferences are influenced by the substitution pattern on the bicyclic framework.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, the lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane can lead to regiochemical diversity, with different outcomes at 0 degrees C and -78 degrees C, resulting in the formation of regioisomeric methylene and bridgehead anions . These anions can be further reacted with electrophiles to yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic esters are influenced by their molecular structure. The esters derived from azabicyclo[3.2.1]octan-ols exhibit free rotation of the acyloxy group around the C-O bond, as deduced from NMR studies . Additionally, some of these compounds have demonstrated significant biological activities, such as analgesic and antipyretic effects, which are of interest in medicinal chemistry . The crystal structure of related azabicyclic esters has been determined by x-ray diffraction, confirming the configurational assignments and providing insight into the three-dimensional arrangement of atoms in the solid state .

Wissenschaftliche Forschungsanwendungen

Oligomerization and Polymer Science

Hashimoto and Sumitomo (1984) investigated the cationic oligomerization of bicyclic oxalactam, which is structurally related to the compound , finding that the process proceeds through a unique mechanism, resulting in high-yield oligomer mixtures. This research highlights the potential of bicyclic compounds in polymer science and materials engineering Hashimoto & Sumitomo, 1984.

Constrained Dipeptide Isosteres

Guarna et al. (1999) synthesized a novel class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds, derived from tartaric acid and α-amino acids, show promise for peptide-based drug discovery by mimicking the dipeptide structure and potentially enhancing the stability and specificity of therapeutic peptides Guarna et al., 1999.

Monoamine Transporter Inhibitors

Pedersen et al. (2004) explored the combinatorial synthesis of benztropine analogues, employing a key step related to the structure of the compound for synthesizing monoamine transporter inhibitors. Although none of the synthesized compounds surpassed benztropine, this research underscores the utility of bicyclic compounds in designing inhibitors for neurotransmitter transporters Pedersen et al., 2004.

Peptidomimetic Synthesis

Mandal et al. (2005) reported an efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, rigid dipeptide mimetics that are useful in peptide-based drug discovery. Their methodology emphasizes the versatility of bicyclic compounds in mimicking dipeptide structures, which is crucial for the development of novel therapeutics Mandal et al., 2005.

Wirkmechanismus

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may be inferred that it could potentially affect similar biochemical pathways.

Eigenschaften

IUPAC Name |

8-O-tert-butyl 6-O-methyl 2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQYWBMVVBXIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)